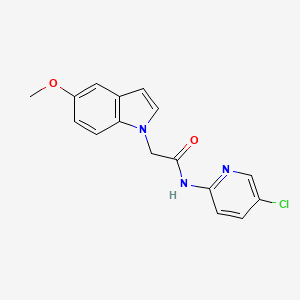![molecular formula C17H23FN4O4S B12157677 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea](/img/structure/B12157677.png)
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a fluorophenyl group, and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an intermediate compound.
Incorporation of the Fluorophenyl Group:
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the urea linkage.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene ring.
Reduction: Reduced forms of the urea linkage, potentially leading to amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, the piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: Shares the dioxidotetrahydrothiophene ring but differs in the attached groups.
4-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]aniline: Similar piperazine and dioxidotetrahydrothiophene components but lacks the urea linkage.
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C17H23FN4O4S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]urea |
InChI |
InChI=1S/C17H23FN4O4S/c18-13-1-3-15(4-2-13)21-6-8-22(9-7-21)16(23)11-19-17(24)20-14-5-10-27(25,26)12-14/h1-4,14H,5-12H2,(H2,19,20,24) |
InChI Key |
BZYGBUXPDYSJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzohydrazide](/img/structure/B12157604.png)

![N-{3-[(3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B12157624.png)
![4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12157627.png)


![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12157654.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol](/img/structure/B12157659.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12157664.png)
![9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157668.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B12157669.png)
![N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12157670.png)
![2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl) acetamide](/img/structure/B12157680.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157686.png)
